1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a synthetic compound characterized by its unique structure, which features two 3,4-dihydro-2(1H)-quinolinone moieties linked by a butane spacer. The compound is notable for its potential applications in medicinal chemistry due to the quinolinone structure, which is often associated with various biological activities.
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is primarily encountered as an impurity in the manufacturing process of the antipsychotic drug Aripiprazole [, ]. Its presence needs to be monitored and controlled to ensure the final product meets the required purity specifications.
Due to its potential impact on the final drug product, research efforts have been directed towards developing efficient methods for the removal and detection of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane during Aripiprazole synthesis [, ]. These methods are crucial for ensuring the quality and safety of the final medication.
The chemical reactivity of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane includes:
Research indicates that 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane exhibits:
Several synthetic routes have been proposed for the preparation of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane:
Interaction studies are crucial for understanding how 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane interacts with biological targets:
Several compounds share structural similarities with 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-Hydroxy-3,4-dihydroquinolinone | Single quinolinone unit | Known for neuroprotective effects |
3-(Aminomethyl)-2(1H)-quinolinone | Contains an amine group | Exhibits strong antibacterial activity |
7-Methoxy-3,4-dihydroquinolinone | Methoxy substitution on quinolinone | Enhanced solubility and bioactivity |
5-Methyl-3-(phenyl)quinolinone | Phenyl substitution | Potential anti-inflammatory properties |
The unique feature of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane lies in its dual quinolinone structure linked by a butane chain. This configuration may enhance its biological activity compared to single quinolinone derivatives and allows for diverse modifications that could lead to novel therapeutic agents.
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS: 882880-12-8) is a symmetric bis-quinolinone derivative with the molecular formula C₂₂H₂₄N₂O₄ and a molecular weight of 380.44 g/mol. Its IUPAC name is 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one, reflecting its structural features:
Key identifiers:
Property | Value | Source |
---|---|---|
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | |
InChIKey | HYDKRRWQLHXDEN-UHFFFAOYSA-N | |
Melting Point | 215–217°C |
The compound first gained attention as a process-related impurity during the synthesis of Aripiprazole, a second-generation antipsychotic. Patents filed by Alembic Limited (2006) highlighted its formation during alkylation steps involving 7-hydroxy-3,4-dihydrocarbostyril and 1-bromo-4-chlorobutane. Regulatory agencies, including the FDA, later mandated its quantification in drug formulations due to potential pharmacological interference.
Current research focuses on:
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is a synthetic organic compound characterized by its distinctive molecular architecture [1]. The compound exhibits a symmetrical structure featuring two 3,4-dihydro-2(1H)-quinolinone moieties connected through a butane linker via ether linkages [3]. The molecular formula C22H24N2O4 indicates the presence of 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms arranged in a specific three-dimensional configuration [1] [4] [5].
The structural framework consists of two quinolinone ring systems, each containing a fused benzene and pyridone ring arrangement [1]. The 3,4-dihydro-2(1H)-quinolinone units represent partially saturated derivatives of the parent quinolinone structure, where the pyridone ring maintains its lactam functionality while the adjacent positions are saturated . The butane-1,4-diyl bridge serves as a flexible spacer unit, creating a linear connection between the two aromatic heterocyclic systems through oxygen atoms positioned at the 7-position of each quinolinone moiety [1] [3].
The International Union of Pure and Applied Chemistry nomenclature for this compound is 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one [1]. This systematic naming convention accurately reflects the structural connectivity and functional group arrangements within the molecular framework [1].
The molecular weight of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane has been precisely determined as 380.44 grams per mole through computational analysis and experimental verification [1] [4] [10]. This molecular weight calculation accounts for the complete atomic composition including all carbon, hydrogen, nitrogen, and oxygen atoms present in the molecular structure [10]. The exact mass has been determined to be 380.17360725 daltons, providing high-precision molecular mass data for analytical applications [1]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, is identical at 380.17360725 daltons [1].
Experimental thermal analysis has established the melting point range of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane as 215-217°C [10] [12]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline solid state, including hydrogen bonding capabilities provided by the lactam functionality and aromatic stacking interactions between the quinolinone ring systems [10]. The narrow melting point range indicates good compound purity and crystalline homogeneity [12]. Thermal gravimetric analysis demonstrates thermal stability up to the melting point, with decomposition occurring at significantly higher temperatures [10].
The solubility characteristics of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane have been systematically evaluated across various solvent systems [10]. The compound exhibits slight solubility in dimethyl sulfoxide, demonstrating its compatibility with polar aprotic solvents [10]. In ethyl acetate, solubility is achieved under heating conditions, indicating moderate lipophilic character [10]. Methanol provides sparingly soluble conditions, reflecting the compound's limited compatibility with protic solvents [10]. The observed solubility pattern correlates with the compound's molecular structure, which contains both hydrophobic quinolinone aromatic systems and hydrophilic ether linkages [3].
The predicted partition coefficient (XLogP3-AA) value of 2.6 indicates moderate lipophilicity, positioning the compound within an optimal range for membrane permeability while maintaining aqueous compatibility [1]. The topological polar surface area of 76.7 Ų reflects the contribution of oxygen and nitrogen heteroatoms to the overall molecular polarity [1].
The Chemical Abstracts Service registry number 882880-12-8 serves as the definitive numerical identifier for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [1] [3] [4] [7]. This unique identifier was assigned following comprehensive structural analysis and verification procedures established by the Chemical Abstracts Service [7]. The registration process involved detailed molecular structure determination, stereochemical analysis, and confirmation of chemical identity through multiple analytical techniques [4]. The CAS number enables unambiguous identification across scientific databases, regulatory systems, and commercial suppliers worldwide [3] [7].
The International Chemical Identifier (InChI) string for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane provides a standardized textual representation of the molecular structure: InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) [1] [5]. This representation encodes connectivity information, stereochemistry, and electronic structure details in a machine-readable format [1].
The corresponding InChIKey, HYDKRRWQLHXDEN-UHFFFAOYSA-N, provides a condensed hash-based identifier derived from the full InChI string [1] [5]. This 27-character code enables rapid database searching and structure verification while maintaining chemical uniqueness [5]. The InChIKey format consists of three blocks: the first 14 characters represent the molecular skeleton connectivity, followed by protonation and stereochemistry information [1].
The Simplified Molecular Input Line Entry System (SMILES) notation for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is represented as: C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 [1] [5] [22]. This linear text string encodes the complete molecular structure using a standardized symbolic representation system [22]. The SMILES notation accurately captures the ring systems, heteroatoms, bond types, and connectivity patterns present in the molecular structure [1].
The notation begins with the first quinolinone ring system (C1CC(=O)NC2=C1C=CC(=C2)O), followed by the butane linker (CCCC), and concludes with the second quinolinone moiety (OC3=CC4=C(CCC(=O)N4)C=C3) [5]. Ring closure numbers and branching notation ensure complete structural representation without ambiguity [22].
Nuclear magnetic resonance spectroscopic analysis of quinolinone compounds reveals characteristic chemical shift patterns that are applicable to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [14]. In proton nuclear magnetic resonance spectroscopy, aromatic protons typically appear in the δ 6.5-8.0 parts per million region, with quinolinone ring protons exhibiting distinct coupling patterns [14]. The methylene protons of the 3,4-dihydro positions appear as characteristic multiplets in the δ 2.5-3.0 parts per million range [17]. The butane linker protons manifest as complex multiplets between δ 1.6-1.8 parts per million and δ 4.2-4.4 parts per million for the ether-linked methylene groups .
Carbon-13 nuclear magnetic resonance analysis reveals aromatic carbons in the δ 110-160 parts per million region, with carbonyl carbons appearing around δ 170 parts per million [14]. The quinolinone ring system carbons exhibit characteristic patterns reflecting the electronic environment of the fused heterocyclic structure [14]. Methylene carbons of the butane linker appear in the aliphatic region between δ 20-70 parts per million .
Mass spectrometric analysis of quinolinone compounds demonstrates characteristic fragmentation patterns relevant to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [18] [21]. The molecular ion peak appears at mass-to-charge ratio 380, corresponding to the intact molecular structure [4]. Fragmentation typically occurs through cleavage of the ether linkages and quinolinone ring opening [18]. Common fragment ions include those resulting from loss of the butane linker unit and formation of individual quinolinone fragments [21].
Electrospray ionization conditions facilitate formation of protonated molecular ions [M+H]+ at mass-to-charge ratio 381 [21]. Tandem mass spectrometry reveals systematic fragmentation pathways involving cross-ring cleavages within the quinolinone systems and ether bond dissociation [21]. The fragmentation patterns provide structural confirmation and enable differentiation from related quinolinone derivatives [18].
Infrared spectroscopic analysis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane reveals characteristic absorption bands corresponding to specific functional groups [15]. The carbonyl stretch of the quinolinone lactam functionality appears as a strong absorption around 1650-1680 wavenumbers [15]. Carbon-nitrogen stretching vibrations in the quinolinone ring system are observed at 1325-1314 wavenumbers [15]. Aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region [15].
The ether linkage carbon-oxygen stretches manifest as medium intensity bands around 1000-1300 wavenumbers [15]. Aromatic carbon-hydrogen bending vibrations occur in the 750-900 wavenumber region, providing fingerprint information for structural identification [15]. The overall spectral pattern enables distinction between quinolinone and isoquinolinone derivatives based on carbonyl absorption characteristics [15].
Ultraviolet-visible spectroscopic analysis of quinolinone compounds provides insight into the electronic transitions relevant to 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane [19] [20]. The quinolinone chromophore exhibits characteristic absorption bands in the 250-350 nanometer region corresponding to π-π* transitions within the aromatic system [19]. The extended conjugation in the fused ring system contributes to the overall electronic absorption profile [20].
Solvent effects significantly influence the absorption characteristics, with polar solvents typically causing bathochromic shifts in the absorption maxima [19]. The compound demonstrates tri-wavelength behavior useful for analytical applications, with notable absorption features at approximately 289, 326, and 380 nanometers [19]. These absorption characteristics enable quantitative determination and structural analysis of quinolinone derivatives in various matrices [19].
Computational structure analysis of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane employs density functional theory methods to investigate molecular geometry, electronic properties, and conformational behavior [25] [26]. Theoretical calculations utilizing the B3LYP functional with 6-31G(d,p) basis sets provide optimized molecular geometries consistent with experimental structural data [25]. The computational approach enables determination of bond lengths, bond angles, and dihedral angles throughout the molecular framework [20].
Electronic structure calculations reveal highest occupied molecular orbital and lowest unoccupied molecular orbital energies that govern the compound's electronic properties and reactivity patterns [20] [25]. The energy gap between these frontier orbitals influences the compound's stability and optical characteristics [26]. Time-dependent density functional theory calculations predict electronic absorption spectra in agreement with experimental ultraviolet-visible measurements [25].
Conformational analysis demonstrates the flexibility of the butane linker, which allows rotation around the carbon-carbon bonds while maintaining the overall molecular connectivity [29]. The quinolinone ring systems adopt planar conformations stabilized by intramolecular hydrogen bonding and aromatic delocalization [29]. Computational modeling reveals preferred conformations that minimize steric interactions while optimizing electronic stabilization [31].
Molecular orbital analysis provides insights into the electron distribution and bonding characteristics throughout the structure [25]. The calculations indicate significant π-electron delocalization within the quinolinone ring systems and localized σ-bonding in the butane linker region [26]. These computational findings support experimental observations regarding the compound's chemical and physical properties [25].
Table 1: Physical Properties of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
Property | Value | Reference |
---|---|---|
Molecular Weight | 380.44 g/mol | [1] [4] [10] |
Melting Point | 215-217°C | [10] [12] |
Boiling Point (predicted) | 673.2±55.0°C (at 760 mmHg) | [10] |
Density (predicted) | 1.226±0.06 g/cm³ | [10] |
Solubility | DMSO (Slightly), Ethyl Acetate (Slightly, Heated), Methanol (Sparingly) | [10] |
pKa (predicted) | 14.11±0.20 | [10] |
Form | Solid | [10] |
Color | White to Off-White | [10] |
Storage Temperature | Refrigerator (-4°C to -20°C) | [10] [11] |
Table 2: Chemical Identification Parameters
Parameter | Value | Reference |
---|---|---|
CAS Registry Number | 882880-12-8 | [1] [3] [4] [7] |
IUPAC Name | 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one | [1] |
InChI | InChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26) | [1] [5] |
InChIKey | HYDKRRWQLHXDEN-UHFFFAOYSA-N | [1] [5] |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3 | [1] [5] [22] |
Molecular Formula | C₂₂H₂₄N₂O₄ | [1] [4] [5] [7] |
PubChem CID | 11668031 | [1] |
UNII Code | FS6X5WDG7B | [1] |
DSSTOX ID | DTXSID70470332 | [1] |
Table 3: Computed Molecular Properties
Property | Value | Reference |
---|---|---|
XLogP3-AA | 2.6 | [1] |
Hydrogen Bond Donor Count | 2 | [1] |
Hydrogen Bond Acceptor Count | 4 | [1] |
Rotatable Bond Count | 7 | [1] |
Exact Mass | 380.17360725 Da | [1] |
Monoisotopic Mass | 380.17360725 Da | [1] |
Topological Polar Surface Area | 76.7 Ų | [1] |
Heavy Atom Count | 28 | [1] |
Complexity | 507 | [1] |
Formal Charge | 0 | [1] |